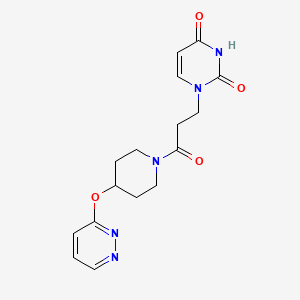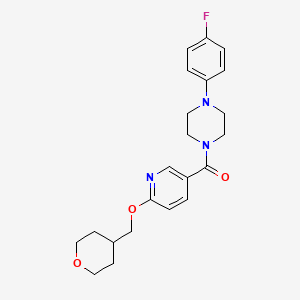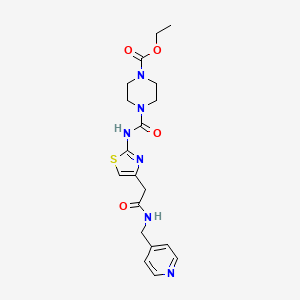
1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Reactions: Compounds like 1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione are typically synthesized through multi-step chemical reactions involving pyrimidine and pyridazine derivatives. Such processes often involve the reaction of dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione with ammonia or primary amines in the presence of an oxidant to yield amino derivatives, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Gulevskaya et al., 1999).
Biological Applications and Mechanistic Insights
- Mechanistic Investigations and Bioactivity: The structural motifs present in compounds similar to this compound are often explored for their biological activities. For instance, labeled derivatives of pyrimidine diones have been used as tools for mechanistic investigations, demonstrating the potential of such compounds in elucidating biological pathways and processes (Sako et al., 2000).
Advanced Material Science
- Novel Material Development: The unique chemical structures of pyrimidine and pyridazine derivatives lend themselves to the development of new materials with potential applications in various fields, including electronics and photonics. Research into the synthesis and application of these compounds can lead to innovative materials with unique properties.
Environmental and Agricultural Applications
- Herbicidal Activity: Research into pyrido[2,3-d]pyrimidine derivatives has identified several compounds with promising herbicidal activities, indicating the potential of pyrimidine-based compounds in agricultural applications. For example, certain pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been shown to exhibit significant inhibitory activity against protoporphyrinogen oxidase, a key enzyme in plant chlorophyll biosynthesis, highlighting their potential as herbicides (Wang et al., 2017).
Properties
IUPAC Name |
1-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13-5-10-21(16(24)18-13)11-6-15(23)20-8-3-12(4-9-20)25-14-2-1-7-17-19-14/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUBHGZSDUEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)










